(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a morpholine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various aldehydes, ketones, and amines, along with catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings.
Pyrazole derivatives: Compounds with similar pyrazole rings.
Morpholine derivatives: Compounds with similar morpholine rings.
Uniqueness
The uniqueness of (5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one lies in its combination of these three distinct ring systems, which can confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C29H30N4O3S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C29H30N4O3S/c1-5-13-35-25-12-11-22(14-19(25)2)27-23(18-33(31-27)24-9-7-6-8-10-24)15-26-28(34)30-29(37-26)32-16-20(3)36-21(4)17-32/h5-12,14-15,18,20-21H,1,13,16-17H2,2-4H3/b26-15- |
InChI Key |
FNFZIHGSLWFHIY-YSMPRRRNSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OCC=C)C)C5=CC=CC=C5)/S2 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OCC=C)C)C5=CC=CC=C5)S2 |
Origin of Product |
United States |
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